molecular formula C10H10O5 B1336782 2-Formyl-4,5-dimethoxybenzoic acid CAS No. 490-63-1

2-Formyl-4,5-dimethoxybenzoic acid

Cat. No. B1336782
CAS RN: 490-63-1
M. Wt: 210.18 g/mol
InChI Key: CXANNUKKXKKTKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, involves starting with commercially available precursors like 2,5-dimethoxybenzaldehyde and 5-formylsalicylic acid. The process described in the second paper involves a six-step synthesis, including a condensation reaction followed by a Horner–Wadsworth–Emmons-type olefination and a hydrogenation step to achieve the final product . Although the exact synthesis of 2-Formyl-4,5-dimethoxybenzoic acid is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Formyl-4,5-dimethoxybenzoic acid, such as 2,6-dimethoxybenzoic acid, features a non-planar independent molecule with a synplanar conformation of the carboxy group. The presence of methoxy substituents can influence the planarity of the molecule, as seen in the first paper where the carboxy group is twisted away from the plane of the benzene ring due to the steric hindrance from the methoxy groups .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include condensation, olefination, and hydrogenation. The olefination step is particularly noteworthy as it involves a Horner–Wadsworth–Emmons reaction, which is a method for forming carbon-carbon double bonds. The hydrogenation step is used to reduce the double bond, leading to a saturated molecule . These reactions could be relevant to the synthesis and reactivity of 2-Formyl-4,5-dimethoxybenzoic acid.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Formyl-4,5-dimethoxybenzoic acid are not directly reported, the properties of structurally related compounds can provide some insights. For example, the presence of dimethoxy groups and a carboxylic acid moiety would suggest that the compound has polar characteristics and can participate in hydrogen bonding. The crystalline form of 2,6-dimethoxybenzoic acid, as mentioned in the first paper, suggests that similar compounds can exhibit polymorphism, which can affect their physical properties such as melting point and solubility .

Scientific Research Applications

Polymorphism in Crystal Formation

Semjonova and Be̅rziņš (2022) explored the polymorphic outcomes of crystallization in compounds similar to 2-Formyl-4,5-dimethoxybenzoic acid. They specifically studied 2,6-Dimethoxybenzoic acid, examining how additives like surfactants and polymers influence the formation of different polymorphic forms, crucial for understanding the crystallization behavior of such compounds (Semjonova & Be̅rziņš, 2022).

Structural Characterization

Barich et al. (2004) conducted research on compounds structurally related to 2-Formyl-4,5-dimethoxybenzoic acid, such as 2,4-dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid. Their study focused on understanding the planar structures of these compounds and the interactions of their methyl and carboxylic acid groups, providing foundational knowledge for comprehending the molecular characteristics of similar compounds (Barich et al., 2004).

Antifungal Applications

Lattanzio et al. (1996) explored the antifungal properties of 2,5-Dimethoxybenzoic acid, a close analog to 2-Formyl-4,5-dimethoxybenzoic acid. Their research showed its effectiveness in inhibiting spore germination and mycelial growth in common postharvest pathogens of strawberries, indicating potential agricultural applications for related compounds (Lattanzio et al., 1996).

Novel Polymorph Identification

Portalone (2011) discovered a new crystalline form of 2,6-dimethoxybenzoic acid, which is structurally similar to 2-Formyl-4,5-dimethoxybenzoic acid. This research is significant for understanding the crystallography of such compounds, which can have implications in various fields like pharmaceuticals and materials science (Portalone, 2011).

Chemical Synthesis and Optimization

Bjørsvik and Norman (1999) conducted a study on the synthesis of Veratric acid from compounds including 2-chloro-4,5-dimethoxybenzoic acid, providing insights into the optimization of chemical processes for synthesizing derivatives of 2-Formyl-4,5-dimethoxybenzoic acid (Bjørsvik & Norman, 1999).

Biological Activity Exploration

Zakhs et al. (1970) investigated the synthesis of derivatives based on vicinally disubstituted veratrole, which includes compounds like 1-methyl-4,5-dimethoxybenzimidazole. This research is relevant for understanding the biological activities of compounds related to 2-Formyl-4,5-dimethoxybenzoic acid (Zakhs et al., 1970).

Catalysis and Synthesis

Ramazani et al. (2011) demonstrated the use of 6-formyl-2,3-dimethoxybenzoic acid in the catalytic synthesis of 2,3-dihydro-1H-isoindolone derivatives, highlighting the potential of 2-Formyl-4,5-dimethoxybenzoic acid in catalysis and organic synthesis (Ramazani et al., 2011).

Depsidone Synthesis

Sala and Sargent (1979) described the synthesis of a lichen depsidone, noting the use of derivatives of dimethoxybenzoic acid. Their work contributes to the understanding of complex organic syntheses involving similar compounds (Sala & Sargent, 1979).

Novel Compound Development

Kucerovy et al. (1997) developed a new chemical entity for medical applications, starting from 2,5-dimethoxybenzaldehyde and 5-formylsalicylic acid. This research indicates the potential of 2-Formyl-4,5-dimethoxybenzoic acid in the development of new therapeutic compounds (Kucerovy et al., 1997).

Redox Property Impartation

Lebègue et al. (2012) investigated the grafting of 2-amino-4,5-dimethoxybenzoic acid on activated carbon, enhancing its redox properties. This study shows the potential of 2-Formyl-4,5-dimethoxybenzoic acid in material science applications (Lebègue et al., 2012).

Decarboxylation Mechanisms

Howe, Vandersteen, and Kluger (2016) explored the acid-catalyzed decarboxylation of 2,4-dimethoxybenzoic acid, offering insights into reaction mechanisms that could be relevant for 2-Formyl-4,5-dimethoxybenzoic acid (Howe, Vandersteen, & Kluger, 2016).

properties

IUPAC Name

2-formyl-4,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-14-8-3-6(5-11)7(10(12)13)4-9(8)15-2/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXANNUKKXKKTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428346
Record name 2-formyl-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-4,5-dimethoxybenzoic acid

CAS RN

490-63-1
Record name 2-formyl-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5,6-dimethoxy-3H-isobenzofuran-1-one (10 g, 51.5 mmoles), obtained as described in example 1, under N2 in CCl4 (250 ml), N-bromo-succinimide (13.88 g, 77.25 mmoles) and benzoyl peroxide (320 mg, 1.23 mmoles) was kept under reflux for 2 hours, then cooled, filtered and washed with a 10% Na2SO3 solution (200 ml), then with water, anhydrified and brought to dryness. The residue was taken up with 5% HCl (100 ml) and kept under reflux for 4 hours, then the solution was cooled, basified with NaOH, washed with ethyl acetate and slowly re-acidified to give a precipitate which was filtered, washed with water, dried on P2O5 under vacuum to give 6.43 g of the title compound (yield: 60%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.88 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
320 mg
Type
catalyst
Reaction Step Four
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Sugimoto, H Tanaka, Y Eguchi, S Ito… - Journal of medicinal …, 1984 - ACS Publications
11 1 ch3 0 inhibn of AA-induced platelet aggregation: 2 R mp, C (recrystn solvent) formula" ED50, µ a H 138-139.5 (EtOH-hexane) C19H18N2O3 2-5 b 2-CHg 101-103 (EtOH-hexane) …
Number of citations: 36 pubs.acs.org
EV Gromachevskaya, AS Pilipenko, AV Butin… - Chemistry of …, 2010 - Springer
Single stage reactions of 2-formylbenzoic acids with substituted 2-(1-aminoalkyl)phenols and 2-amino-phenylcarbinols give a novel series of isomeric isoindolobenzoxazinones. X-ray …
Number of citations: 3 link.springer.com
U Ghosh, R Bhattacharyya, A Keche - Tetrahedron, 2010 - Elsevier
A mild and efficient method for the synthesis of diverse isoindolinones from o-phthaldehydic acid methylthiomethyl ester and aliphatic/aromatic amines has been developed. A number …
Number of citations: 32 www.sciencedirect.com
SL Wang, C Cheng, FY Wu, B Jiang, F Shi, SJ Tu… - Tetrahedron, 2011 - Elsevier
Microwave-assisted three-component reaction has been established for the regioselective synthesis of benzo[f]azulen-1-ones. The reaction was performed in aqueous media under …
Number of citations: 61 www.sciencedirect.com
F Messina, O Rosati - Current Organic Chemistry, 2013 - ingentaconnect.com
According to the Green Chemistry principles, water is the first choice solvent to reduce chemical waste and environmental impact of chemical industry. Reaction in water can be …
Number of citations: 12 www.ingentaconnect.com
SB Jadhav, U Ghosh - Tetrahedron letters, 2007 - Elsevier
A rapid, mild and high yielding method for the synthesis of methylthiomethyl esters is reported from the corresponding aliphatic, aromatic and unsaturated carboxylic acids under Swern …
Number of citations: 21 www.sciencedirect.com
H Besl, A Bresinsky, C Kilpert, W Marschner… - … für Naturforschung B, 2008 - degruyter.com
Cultures and fruit bodies of Suillus bovinus produce the pulvinic acid derivative methyl bovinate (4), which contains an extra carbonyl group that bridges ring A of methyl variegatate with …
Number of citations: 10 www.degruyter.com

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